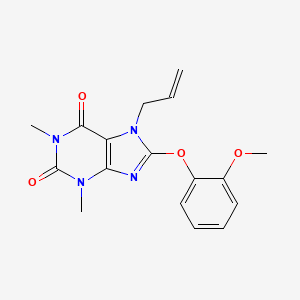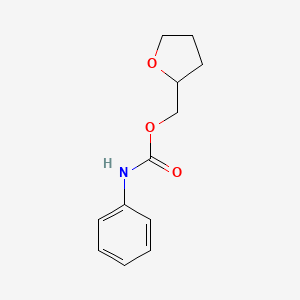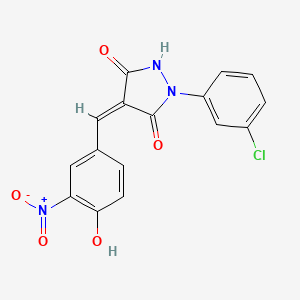
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and activation. Upon binding of antigens to the B-cell receptor, BTK is activated and initiates downstream signaling pathways that lead to B-cell proliferation, survival, and differentiation. N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and inhibiting B-cell function.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (cell death) in malignant B-cells, inhibit B-cell proliferation, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to decrease the activation and migration of immune cells, such as T-cells and macrophages, in preclinical models of autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a research tool, including its potency and selectivity for BTK, its ability to inhibit B-cell receptor signaling, and its potential as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, this compound also has limitations, including its potential off-target effects, its limited pharmacokinetic and pharmacodynamic data in humans, and its potential for drug interactions.
将来の方向性
There are several future directions for research on N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, including:
1. Clinical trials in humans to evaluate the safety, efficacy, and pharmacokinetics of this compound as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Further preclinical studies to investigate the potential of this compound in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies and autoimmune diseases.
3. Studies to explore the potential of this compound as a research tool for investigating the role of BTK in B-cell receptor signaling and immune cell function.
4. Development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties and reduced off-target effects.
5. Studies to investigate the potential of this compound in other diseases and conditions, such as viral infections and neurodegenerative diseases, where BTK may play a role.
合成法
The synthesis of N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, including the preparation of the key intermediate 4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its subsequent coupling with 3-methylbenzyl bromide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to decreased proliferation and survival of malignant B-cells. This compound has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-4-2-5-15(12-14)13-19-24(22,23)17-9-7-16(8-10-17)20-11-3-6-18(20)21/h2,4-5,7-10,12,19H,3,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIERFPVZIMEAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158209.png)
![methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate](/img/structure/B5158214.png)

![N-(2-chlorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5158221.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5158228.png)

![N-benzyl-N-methyl-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinyl)propanamide](/img/structure/B5158249.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5158250.png)
![N~1~-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B5158261.png)
![1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5158271.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5158276.png)
![1-(3-chlorobenzyl)-N-methyl-N-[3-(1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158287.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
